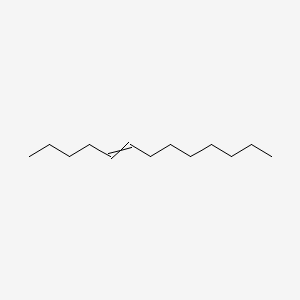
Tridec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridec-8-ene is an organic compound with the molecular formula C₁₃H₂₆. It is a type of alkene, characterized by the presence of a carbon-carbon double bond located at the eighth position of the tridecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various chemical processes and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridec-8-ene can be synthesized through several methods, including:
Hydroformylation: This process involves the reaction of 1-dodecene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to form tridecanal, which is then dehydrated to produce this compound.
Dehydration of Alcohols: this compound can also be prepared by the dehydration of tridecan-8-ol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired double bond position.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a palladium or platinum catalyst can convert it to tridecane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride or dichloromethane.
Major Products Formed:
Epoxides and Alcohols: From oxidation reactions.
Tridecane: From hydrogenation.
Dihalogenated Compounds: From halogenation.
Wissenschaftliche Forschungsanwendungen
Tridec-8-ene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tridec-8-ene involves its interaction with various molecular targets, primarily through its double bond. This allows it to participate in addition reactions, where the double bond is broken and new bonds are formed with other atoms or molecules. The pathways involved include:
Electrophilic Addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical Reactions: The double bond can also participate in radical reactions, where free radicals add to the double bond, forming new radical intermediates.
Vergleich Mit ähnlichen Verbindungen
- 1-Tridecene
- 2-Tridecene
- 3-Tridecene
Eigenschaften
CAS-Nummer |
23051-84-5 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
(E)-tridec-5-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9+ |
InChI-Schlüssel |
VDFGUEPMNNLWOZ-PKNBQFBNSA-N |
Isomerische SMILES |
CCCCCCC/C=C/CCCC |
Kanonische SMILES |
CCCCCCCC=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



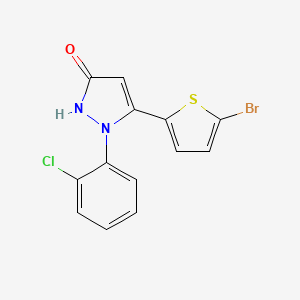

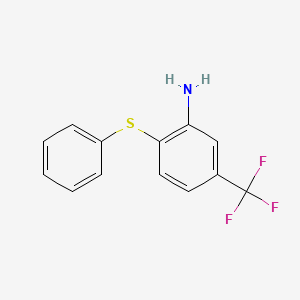


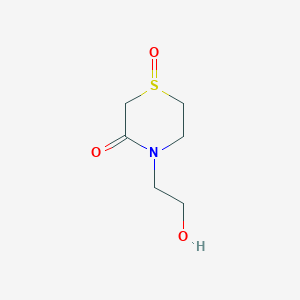
![[2-Chloro-6-(isopropylamino)phenyl]methanol](/img/structure/B8493845.png)

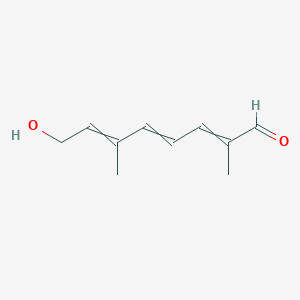
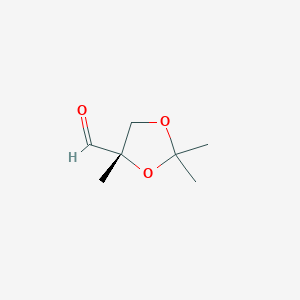
![N-[5-bromo-4-(2-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8493884.png)
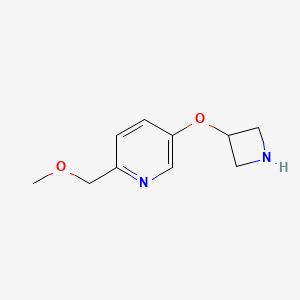
![5-[4-(Amino)butoxy]imidazo[1,2-a]pyridine](/img/structure/B8493912.png)
